molecular formula C11H14N2O2 B2657844 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2190141-76-3

1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2657844
CAS No.: 2190141-76-3
M. Wt: 206.245
InChI Key: ZCEGZTZRNMOXKU-UHFFFAOYSA-N
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Description

1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features both oxazole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 1-(1,3-oxazol-2-yl)piperidine with propenone derivatives under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate, and the process is carried out in solvents like ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The oxazole and piperidine rings play a crucial role in binding to the active sites of these targets, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

    1-(1-oxo-3-phenyl-2-propenyl)piperidine: Shares a similar piperidine ring but differs in the substituents on the propenyl group.

    1-(1,3-oxazol-2-yl)piperidine: Contains the oxazole and piperidine rings but lacks the propenyl group.

Uniqueness: 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both oxazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

1-[4-(1,3-oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-10(14)13-6-3-9(4-7-13)11-12-5-8-15-11/h2,5,8-9H,1,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEGZTZRNMOXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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